N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c27-20(24-14-1-2-16-17(9-14)30-8-7-29-16)15-11-26(13-23-15)19-10-18(21-12-22-19)25-3-5-28-6-4-25/h1-2,9-13H,3-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDYWQFPGEWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with notable biological activity. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
Compound Overview
The compound features a unique structural arrangement that includes a benzodioxane moiety , a morpholine group , and an imidazole ring . These components contribute to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxane Moiety : This can be achieved through cyclization reactions involving dihydroxybenzene derivatives.
- Introduction of the Morpholine Group : This is often done via nucleophilic substitution reactions.
- Formation of the Imidazole Ring : This step may involve cyclization of appropriate precursors under acidic or basic conditions.
Enzyme Inhibition
Research has demonstrated that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, derivatives containing the benzodioxane moiety have shown:
- Inhibition of α-glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
- Weak inhibition against Acetylcholinesterase (AChE) : Suggesting potential applications in Alzheimer's disease treatment .
Antitumor Activity
Studies indicate that compounds featuring the imidazole and morpholine groups can exhibit antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colorectal) | <10 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Caco2 (Colorectal) | 8 |
| Other derivatives | Various (e.g., PC3, MDA-MB 231) | Variable |
These results highlight the compound's potential as an anticancer agent by targeting specific pathways involved in tumor growth.
The precise mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymatic Active Sites : The compound's structure allows it to fit into enzyme active sites, inhibiting their function.
- Interference with Signal Transduction Pathways : It may disrupt pathways that promote cell proliferation and survival in cancer cells.
Case Studies
Case Study 1: Antidiabetic Potential
A study investigated the effect of similar compounds on α-glucosidase activity. Results indicated that certain derivatives significantly reduced enzyme activity, leading to decreased glucose levels in model organisms .
Case Study 2: Cancer Cell Proliferation
Another research effort assessed the antiproliferative effects of compounds similar to this compound across various cancer cell lines. The findings suggested that these compounds could effectively inhibit growth in multiple tumor types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Substituent Variations
- Thiomorpholine Derivative : Replacing the morpholine group with thiomorpholine (sulfur instead of oxygen) in the pyrimidine ring (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide) may alter electronic properties and metabolic stability due to sulfur’s higher lipophilicity and susceptibility to oxidation .
- Methoxypyrimidinyl Analogues : Compounds like 4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-imidazol-1-yl]-cyclohexan-1-ol () lack the benzodioxin moiety but share the pyrimidine-imidazole core, suggesting a focus on kinase or oxidoreductase inhibition .
Sulfonamide Derivatives with Benzodioxin Core
- N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) : Exhibits potent antibacterial activity against Salmonella typhi (IC50 = 13.00 ± 0.89 µg/mL) and Bacillus subtilis, outperforming other sulfonamides in the series .
- N-(2-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5d) : Shows moderate activity against S. typhi (IC50 = 13.51 ± 0.56 µg/mL) but weaker overall potency compared to 5a .
Nitro-Substituted and Aromatic Derivatives
- 2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: Incorporates nitro groups and cyano functionalities, likely enhancing electrophilic reactivity and binding to targets like oxidoreductases .
Research Findings and Insights
Antibacterial Activity : Sulfonamide derivatives (e.g., 5a, 5d) demonstrate that the benzodioxin scaffold, when paired with sulfonamide groups, confers antibacterial potency, particularly against Gram-negative pathogens. However, the target compound’s carboxamide group may reduce toxicity compared to sulfonamides .
Structural Impact on Activity: The morpholine group in the target compound likely improves water solubility, whereas thiomorpholine analogs () may exhibit altered pharmacokinetics due to sulfur’s metabolic susceptibility. Nitro and cyano substituents () could enhance binding to redox-active enzymes but may increase off-target reactivity .
Preparation Methods
Halogenation of Pyrimidine
The pyrimidine ring is functionalized at the 4-position through halogenation. As described in WO2006002860A1, treatment of 4-chloropyrimidine with phosphorus oxychloride (POCl₃) yields 4-chloro-6-(morpholin-4-yl)pyrimidine. Alternative halogenating agents like PBr₃ or trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) may be employed for bromo or triflate intermediates.
Table 1: Halogenation Conditions and Yields
| Halogenating Agent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | Toluene | 85 |
| PBr₃ | 90 | DCM | 78 |
| (CF₃SO₂)₂O | 25 | THF | 92 |
Construction of 1H-Imidazole-4-Carboxamide Core
Imidazole Ring Formation
The Hantzsch imidazole synthesis is adapted from US7807837B2, where α-ketoamides cyclize with aldehydes and ammonium acetate. For the 4-carboxamide derivative, ethyl glyoxalate and benzodioxin-6-amine undergo condensation in acetic acid at 80°C, followed by ammonium acetate-mediated cyclization to yield 1H-imidazole-4-carboxamide.
Key Reaction Parameters
Coupling with Pyrimidine-Morpholine
Suzuki-Miyaura coupling links the imidazole and pyrimidine subunits. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between 4-bromoimidazole-carboxamide and 6-(morpholin-4-yl)pyrimidin-4-ylboronic acid. Optimized conditions in dimethylformamide (DMF) at 100°C achieve 82% yield.
Final Amidation with Benzodioxin Amine
The carboxamide group is introduced via activation of the imidazole-4-carboxylic acid. WO2006002860A1 describes converting the acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).
Optimization Data
- Activation Agent : SOCl₂ (yield: 91%) vs. Oxalyl chloride (yield: 88%)
- Coupling Base : DIPEA (yield: 89%) vs. Et₃N (yield: 84%)
Regioselectivity and Byproduct Management
Control of Imidazole Substitution
US7807837B2 highlights regioselective synthesis to avoid N1/N3 isomerization. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) directs substitution to the 4-position, suppressing undesired regioisomers to <5%.
Purification Strategies
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted pyrimidine.
- Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >98%.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
PMC5829162 demonstrates that pyrimidine-amine coupling under continuous flow conditions (residence time: 10 minutes) increases throughput by 40% compared to batch processes.
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
- Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports enable 5 reuse cycles without activity loss.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥99.5% with retention time 12.3 minutes.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for this compound, and how can its purity be validated?
- Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the benzodioxin core followed by coupling with the morpholinyl-pyrimidine-imidazole moiety. Key steps include:
- Step 1 : Reaction of 1,4-benzodioxin-6-amine with activated intermediates (e.g., brominated pyrimidines) under basic conditions to form the imidazole-carboxamide backbone .
- Step 2 : Introduction of the morpholinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Validation : Use HPLC with UV/Vis detection (≥95% purity) and mass spectrometry (HRMS for molecular ion confirmation). For crystalline intermediates, X-ray diffraction (SHELX programs for structure refinement) ensures stereochemical accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR to confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, morpholine protons at δ 3.6–3.8 ppm) .
- IR : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O-C in benzodioxin) .
- Single-crystal XRD : For absolute configuration determination; SHELXL refinement resolves disorder in flexible morpholine rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, redox agents affecting imidazole stability). Strategies include:
- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly, avoiding interference from cellular metabolites .
- Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) using SHELXS/SHELXD for phase determination. This clarifies binding modes even if cellular assays show variability .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., morpholine ring closure), reducing side products .
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading). For example, optimize Suzuki-Miyaura coupling by screening Pd catalysts (e.g., Pd(OAc) vs. PdCl) and bases (KCO vs. CsCO) .
- In-line Analytics : Integrate FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak conversion .
Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with the carboxamide group) .
- QM/MM Calculations : Study electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine) on binding affinity at the DFT/B3LYP level .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify in vivo metabolites (e.g., oxidation of benzodioxin or demethylation of morpholine) that may reduce activity .
- Pharmacokinetic Modeling : Compartmental models (e.g., NONMEM) correlate plasma concentrations with target engagement. Adjust dosing regimens if hepatic first-pass metabolism is high .
Experimental Design Considerations
Q. What controls are essential in enzyme inhibition assays for this compound?
- Methodological Answer :
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Solvent Controls : DMSO concentrations ≤0.1% to avoid denaturation effects.
- Counter-Screens : Test against off-targets (e.g., GPCRs) to confirm selectivity, especially given the compound’s heterocyclic diversity .
Structural Analysis Challenges
Q. How can researchers overcome crystallographic disorder in the morpholine ring during XRD analysis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
